molecular formula C10H13N3O3S B11190606 N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B11190606
M. Wt: 255.30 g/mol
InChI Key: UWYDGRMOCAXDLJ-VURMDHGXSA-N
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Description

N-[(5Z)-5-(Morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a thiazole-derived compound featuring a morpholine ring conjugated via a methylidene group to the thiazolidinone core and an acetamide substituent at the 2-position. The Z-configuration at the 5-position ensures stereochemical specificity, which is critical for its interactions with biological targets.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C10H13N3O3S/c1-7(14)11-10-12-9(15)8(17-10)6-13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,11,12,14,15)/b8-6-

InChI Key

UWYDGRMOCAXDLJ-VURMDHGXSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/N2CCOCC2)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CN2CCOCC2)S1

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The formation of the 5-arylidene moiety is typically accomplished through Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-ones and morpholine-4-carbaldehyde. Key parameters include:

  • Catalysts : Piperidine (0.1 eq) and sodium acetate (1.2 eq) in glacial acetic acid.

  • Temperature : Reflux at 80–100°C under inert atmosphere.

  • Reaction Time : 6–12 hours, yielding the intermediate (5Z)-5-(morpholin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one.

Acetamide Functionalization

The intermediate undergoes sulfur/nitrogen displacement with acetamide derivatives. This step employs:

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Base : Triethylamine (TEA) or potassium carbonate.

  • Yield : 65–78% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency and stereoselectivity. A protocol using a Monowave® 300 reactor demonstrates:

ParameterValue
Temperature120°C
Microwave Power300 W
Reaction Time20–30 minutes
CatalystPiperidine (0.1 eq)
Yield85–92%

This method reduces side products and ensures exclusive Z-isomer formation due to controlled dielectric heating.

Solvent and Catalytic Optimization

Solvent Screening

Comparative studies in acetic acid, ethanol, and DMF reveal:

SolventReaction Time (h)Yield (%)Purity (%)
Acetic Acid67895
Ethanol87292
DMF48197

DMF accelerates the reaction but requires rigorous drying to prevent hydrolysis.

Catalytic Systems

Alternative catalysts like morpholine itself or zeolites were tested:

CatalystYield (%)By-Products (%)
Piperidine92<5
Morpholine888
H-ZSM-5 Zeolite7612

Piperidine remains optimal due to its dual role as base and nucleophile.

Post-Synthetic Modifications

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 95% pure product.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves stereoisomeric impurities.

Analytical Characterization

  • 1H NMR : δ 2.08 (s, 3H, CH3CO), 3.60–3.75 (m, 8H, morpholine), 7.25 (s, 1H, CH=).

  • HRMS : [M+H]+ calculated for C11H14N3O3S: 284.0698; found: 284.0701.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeStereoselectivityScalability
Conventional65–786–12 hModerateHigh
Microwave-Assisted85–9220–30 minHighModerate
Solvent-Free704 hLowLow

Microwave synthesis offers superior efficiency but requires specialized equipment, whereas conventional methods remain scalable for industrial production.

Challenges and Mitigation Strategies

  • By-Product Formation : Minimized using excess morpholine-4-carbaldehyde (1.5 eq) and inert atmospheres.

  • Z/E Isomerization : Controlled by rapid cooling post-reaction to trap the Z-configuration.

  • Moisture Sensitivity : Solved by molecular sieves in DMF reactions.

Chemical Reactions Analysis

Condensation Reactions

The morpholine-methylidene group in the compound participates in condensation reactions under acidic or basic conditions. For example, the ketone moiety at the 4-position of the thiazole ring can react with primary amines to form Schiff bases. This reactivity is critical for generating derivatives with enhanced biological activity .

Example Reaction:

Compound+R-NH2H+Schiff Base Derivative+H2O\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{H}^+} \text{Schiff Base Derivative} + \text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol or dichloromethane

  • Catalyst: Acetic acid or p-toluenesulfonic acid

  • Temperature: 60–80°C

Cyclization Reactions

The thiazole ring facilitates cyclization with α,β-unsaturated carbonyl compounds. For instance, the compound can undergo [3+2] cycloaddition with alkynes or nitriles to form fused heterocyclic systems, which are pharmacologically relevant .

Example Reaction:

Compound+HC≡C-RThiazolo[5,4-d]pyrimidine Derivative\text{Compound} + \text{HC≡C-R} \rightarrow \text{Thiazolo[5,4-d]pyrimidine Derivative}

Key Observations:

  • Microwave-assisted synthesis improves reaction efficiency (yields >75%) .

  • Electron-withdrawing groups on the thiazole enhance cyclization rates .

Nucleophilic Substitution

The acetamide group undergoes nucleophilic substitution at the carbonyl carbon. For example, hydrolysis in basic media yields the corresponding carboxylic acid:

Compound+NaOHThiazole-carboxylic Acid+NH3\text{Compound} + \text{NaOH} \rightarrow \text{Thiazole-carboxylic Acid} + \text{NH}_3

Conditions:

  • Solvent: Aqueous NaOH (2M)

  • Temperature: Reflux (100°C)

  • Time: 4–6 hours

Functionalization of the Morpholine Group

The morpholine moiety can be modified via alkylation or oxidation :

Reaction TypeReagentsProductYield
N-Alkylation R-X (alkyl halide), K₂CO₃N-Alkyl-morpholine derivative60–70%
Oxidation KMnO₄, H₂SO₄Morpholine N-oxide derivative50–55%

Applications:

  • Alkylation enhances lipophilicity, improving membrane permeability .

  • Oxidation introduces polar groups for solubility modulation .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position. Common reactions include nitration and sulfonation:

Nitration:

Compound+HNO3H2SO45-Nitro Derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro Derivative}

Conditions:

  • Temperature: 0–5°C (ice bath)

  • Nitration agent: Fuming HNO₃

Key Finding:
Electron-donating groups (e.g., morpholine) direct substitution to the 5-position .

Reduction Reactions

The exocyclic double bond (Z-configuration) in the morpholine-methylidene group is susceptible to hydrogenation :

Compound+H2Pd/CSaturated Thiazolidine Derivative\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Saturated Thiazolidine Derivative}

Conditions:

  • Pressure: 1–3 atm H₂

  • Catalyst: 10% Pd/C

  • Solvent: Methanol or ethyl acetate

Comparative Reactivity of Structural Analogs

The table below compares reactions of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide with related compounds:

CompoundReaction TypeKey DifferenceReference
3-Amino-5-(indol-3-yl)methylene... CyclizationIndole moiety increases aromaticity
N-(4-Ethoxyphenyl)-2-(3Z)-3-... Nucleophilic SubstitutionEthoxy group stabilizes transition state

Mechanistic Insights

  • Thiazole Ring Activation: The electron-deficient thiazole ring facilitates nucleophilic attack at C-2 and C-5 positions .

  • Morpholine Influence: The morpholine group donates electron density via resonance, directing electrophiles to specific sites .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds related to thiazole derivatives exhibit significant anticancer activities. The thiazole ring system is known for its ability to inhibit various cancer cell lines. For instance, derivatives of thiazole have been evaluated for their efficacy against breast and colon cancer cells, demonstrating IC50 values in the micromolar range, which indicates their potential as anticancer agents .

Protein Kinase Inhibition
The compound has shown promise as an inhibitor of specific protein kinases, which are critical in cell signaling pathways involved in cancer progression. In a study focusing on new thiazole derivatives, several compounds were synthesized and tested for their inhibitory effects on DYRK1A and GSK3α/β kinases. These kinases are implicated in various cancers and neurodegenerative diseases, making their inhibition a valuable therapeutic target .

Antimicrobial Activity

Broad Spectrum Antimicrobial Effects
Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have shown that modifications to the thiazole structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Reduction of Inflammatory Markers
Compounds similar to N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide have been investigated for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Potential in Neurodegenerative Diseases
Given the role of protein kinases in neurodegeneration, the neuroprotective potential of this compound is under investigation. Preliminary studies suggest that it may help mitigate neuronal damage by modulating kinase activity involved in apoptosis and inflammation pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that variations in substituents on the thiazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups often enhances potency against targeted proteins .

Data Table: Summary of Biological Activities

Activity Type Target/Pathway Observed Effect Reference
AnticancerDYRK1A, GSK3α/βInhibition of cell proliferation
AntimicrobialBacterial cell wallBroad-spectrum activity
Anti-inflammatoryCytokine productionReduced levels of TNF-alpha
NeuroprotectiveNeuronal apoptosisMitigation of neuronal damage

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Name Molecular Formula Key Substituents Biological Activity Activity Data (IC50/Dock Score) Reference ID
N-[(5Z)-5-(Morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide (Target) C₁₀H₁₄N₃O₃S Morpholin-4-ylmethylidene, acetamide Potential anticancer, enzyme inhibition Under investigation
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide C₂₀H₁₆ClN₃O₃ Pyrazoloquinoxaline, 4-chlorophenyl MAO-A inhibition IC50 = 0.028 mM
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide C₂₄H₂₁N₃OS Benzo[d]thiazole, dihydroisoquinoline MAO-B/BChE inhibition Potent polypharmacological
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]...}acetamide C₂₇H₂₃ClN₄O₃S 4-Nitrophenyl, pyrazolyl Antitumor screening NCI DTP data
E239-0268 (N-(4-Fluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)...}acetamide) C₂₈H₂₅FN₄O₃S 4-Fluorophenyl, 4-methoxyphenyl Not specified (structural diversity) N/A
4-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]aminobenzenesulfonamide C₁₈H₁₃N₄O₃S₂ Indole, benzenesulfonamide Zika virus NS3 helicase inhibition Dock score = -9.111

Key Findings and Differentiation

Enzyme Inhibition :

  • The target compound’s morpholine group may enhance solubility and binding to hydrophobic enzyme pockets compared to the 4-chlorophenyl group in the MAO-A inhibitor .
  • The benzo[d]thiazole analog shows dual MAO-B/BChE inhibition, suggesting that thiazole derivatives with aromatic substituents favor multi-target activity .

Anticancer Potential: Compounds with nitrophenyl groups (e.g., ) exhibit antitumor activity in NCI screenings, while the target compound’s morpholine group could improve pharmacokinetics .

Antiviral Activity :

  • The indole-containing analog () demonstrates strong binding to Zika NS3 helicase, highlighting the role of aromatic heterocycles in antiviral design. The target compound’s morpholine group may lack this specificity but could be optimized for other viral targets .

Synthetic Accessibility :

  • The target compound shares a common synthetic pathway (chloroacetylation followed by nucleophilic substitution) with other thiazol-2-yl acetamides, ensuring scalability .

Discussion

Pharmacological Advantages of the Target Compound

  • Stereochemical Specificity: The Z-configuration at the 5-position may enhance target selectivity, as seen in other thiazolidinones with defined stereochemistry .

Biological Activity

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is often associated with various biological activities. The morpholine moiety enhances the compound's solubility and bioavailability. The structural formula can be summarized as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly its ability to inhibit tumor cell proliferation. For instance, in a study examining various thiazole derivatives, compounds similar to this compound showed significant activity against several cancer cell lines:

Cell Line IC50 (µM)
Huh7 (Liver Cancer)< 10
Caco2 (Colorectal)< 10
MDA-MB 231 (Breast)8.0
HCT116 (Colon Cancer)6.0

These results indicate that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

In addition to its antitumor effects, the compound exhibits notable antimicrobial properties. A study on thiazolidine derivatives revealed that similar compounds demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected strains were reported as follows:

Bacterial Strain MIC (µM)
Methicillin-resistant Staphylococcus aureus37.9 - 113.8
Pseudomonas aeruginosa50 - 100
Escherichia coli70 - 150

This suggests that this compound may be a promising candidate for further development as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are thought to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and bacterial growth. For instance:

  • Inhibition of Kinases : The compound may interfere with specific kinases involved in cell signaling pathways that regulate cell division and survival.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to affect bacterial cell wall integrity, leading to increased susceptibility to lysis.

Study on Anticancer Activity

In one notable study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against multiple human cancer cell lines. The study found that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazolidine derivatives indicated that compounds structurally related to this compound displayed potent activity against resistant strains of bacteria. This study emphasized the potential role of such compounds in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Reaction Monitoring :

  • Use TLC (e.g., silica gel plates, chloroform/methanol 9:1) to track intermediates.
  • Confirm completion by disappearance of starting materials (Rf values: ~0.5 for intermediates, ~0.7 for product) .

Basic: How is the compound’s structure confirmed post-synthesis?

Q. Methodology :

  • X-ray crystallography : Resolve Z-configuration of the morpholinylmethylidene group (bond angles: C5-N1-C6 = 120.5°, confirming conjugation) .
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1 ppm (acetamide CH₃), δ 3.6–3.8 ppm (morpholine protons), δ 7.3–7.5 ppm (thiazole ring protons).
    • IR : Bands at 1680 cm⁻¹ (C=O, thiazolidinone), 1640 cm⁻¹ (C=N) .

Advanced: How can synthesis yield be optimized, particularly for scale-up?

Q. Optimization Strategies :

  • Catalysts : Use pyridine and zeolite (Y-H) to accelerate cyclization (yield improvement: 60% → 85%) .
  • Solvent Systems : Reflux in DMF/acetic acid (5:10 mL) for 2 h reduces side products .
  • Temperature Control : Maintain 50–60°C during thiazole ring closure to prevent decomposition .

Q. Example Conditions :

StepReagent/ConditionYield (%)
1Diazonium salt + acrolein75
4Sulfur/morpholine (5 min stirring)82

Advanced: How to resolve contradictions in reported biological activity data?

Q. Approach :

  • Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted chloroacetamide at RT 4.2 min). Adjust reaction time to minimize impurities (<0.5% per ICH guidelines) .
  • Bioassay Validation : Compare cytotoxicity (e.g., IC₅₀) across cell lines (e.g., HeLa vs. MCF-7) with controlled impurity levels .

Advanced: What methodologies are used to study structure-activity relationships (SAR)?

Q. SAR Workflow :

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzylidene moiety .

Molecular Modeling : Dock compounds into target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions:

  • Morpholine oxygen with Lys721 (bond distance: 2.8 Å).
  • Thiazole sulfur with Met769 .

In Vitro Testing : Correlate computed binding energies (ΔG) with antiproliferative activity (R² > 0.85) .

Advanced: How to address instability during storage?

Q. Stabilization Methods :

  • Lyophilization : Store as a lyophilized powder under argon (degradation <2% over 6 months at -20°C).
  • Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to prevent aggregation in aqueous media .

Advanced: What analytical techniques quantify morpholinylmethylidene stereochemistry?

Q. Chiral Analysis :

  • Circular Dichroism (CD) : Negative Cotton effect at 240 nm confirms Z-configuration.
  • Chiral HPLC : Use Chiralpak AD-H column (hexane/isopropanol 85:15), RT = 12.3 min for Z-isomer .

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